Chemical structure and physical properties of (2-(Furan-3-yl)pyridin-3-yl)methanamine
Chemical structure and physical properties of (2-(Furan-3-yl)pyridin-3-yl)methanamine
An In-Depth Technical Guide to (2-(Furan-3-yl)pyridin-3-yl)methanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic pathway for the novel compound, (2-(Furan-3-yl)pyridin-3-yl)methanamine. As a molecule incorporating both a furan and a pyridine moiety, it holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound.
Introduction and Rationale
The convergence of furan and pyridine rings within a single molecular entity presents a compelling scaffold for scientific exploration. The pyridine core is a ubiquitous feature in a vast number of FDA-approved pharmaceuticals and agrochemicals, valued for its role in ligand-metal interactions and its ability to modulate pharmacokinetic properties. The furan ring, a five-membered aromatic heterocycle, is a key structural motif in numerous natural products and serves as a versatile synthetic intermediate.
The specific isomer, (2-(Furan-3-yl)pyridin-3-yl)methanamine, positions the furan moiety at the 2-position and an aminomethyl group at the 3-position of the pyridine ring. This arrangement is of particular interest due to the potential for intramolecular interactions and the specific vectoral presentation of its functional groups for biological target engagement. The primary amine provides a key site for further derivatization or for direct interaction with biological macromolecules.
This guide will first detail the structural and predicted physicochemical properties of the title compound. Subsequently, a robust and logical synthetic protocol will be outlined, drawing from established chemical transformations. Finally, potential applications and future research directions will be explored.
Chemical Structure and Physicochemical Properties
The chemical structure of (2-(Furan-3-yl)pyridin-3-yl)methanamine is characterized by a furan-3-yl group attached to the C2 position of a pyridine ring, with a methanamine (-CH₂NH₂) substituent at the C3 position.
Table 1: Predicted Physicochemical Properties of (2-(Furan-3-yl)pyridin-3-yl)methanamine
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| XLogP3 | 1.2 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | From the -NH₂ group. |
| Hydrogen Bond Acceptors | 3 | From the pyridine nitrogen, furan oxygen, and amine nitrogen. |
| Rotatable Bond Count | 2 | Between the rings and the aminomethyl group. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Suggests good potential for cell permeability. |
| pKa (most basic) | ~8.5 (pyridinium ion) | The pyridine nitrogen is predicted to be the most basic site. |
Note: These properties are predicted using computational models and should be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine can be logically approached through a multi-step process, leveraging a key palladium-catalyzed cross-coupling reaction followed by the reduction of a nitrile.
Caption: Proposed two-step synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine.
Step 1: Suzuki-Miyaura Coupling
The initial and crucial step involves the formation of the C-C bond between the furan and pyridine rings via a Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for coupling heteroaryl halides with heteroaryl boronic acids.[1][2]
Experimental Protocol:
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-cyanopyridine (1.0 eq), furan-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product, 2-(Furan-3-yl)pyridine-3-carbonitrile, by column chromatography on silica gel.
Causality of Experimental Choices:
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.
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Base (K₂CO₃): The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[3]
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Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.
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Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands could also be screened for optimal performance.
Step 2: Nitrile Reduction
The final step is the reduction of the nitrile group of 2-(Furan-3-yl)pyridine-3-carbonitrile to the primary amine, (2-(Furan-3-yl)pyridin-3-yl)methanamine.
Experimental Protocol:
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In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-(Furan-3-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or until the reaction is complete as monitored by TLC.
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Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2-(Furan-3-yl)pyridin-3-yl)methanamine.
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Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Alternative Reduction Method:
Catalytic hydrogenation using Raney Nickel or a palladium catalyst under a hydrogen atmosphere can also be employed for the reduction of the nitrile. This method avoids the use of pyrophoric LiAlH₄ and may be more suitable for larger-scale synthesis.
Structural Elucidation and Characterization
The identity and purity of the synthesized (2-(Furan-3-yl)pyridin-3-yl)methanamine should be confirmed using a combination of spectroscopic and analytical techniques.
Caption: Workflow for the characterization of (2-(Furan-3-yl)pyridin-3-yl)methanamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons on both the furan and pyridine rings, as well as a singlet for the -CH₂- group and a broad singlet for the -NH₂ protons.
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¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecule, which should correspond to its molecular formula (C₁₀H₁₀N₂O).
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching, as well as bands corresponding to the aromatic rings.
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High-Performance Liquid Chromatography (HPLC): Will be used to determine the purity of the final compound.
Potential Applications and Future Directions
The unique structural features of (2-(Furan-3-yl)pyridin-3-yl)methanamine suggest several potential areas of application:
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Medicinal Chemistry: The molecule can serve as a scaffold for the synthesis of new chemical entities. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, allowing for the exploration of structure-activity relationships in drug discovery programs. The pyridine and furan rings can participate in various non-covalent interactions with biological targets.
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Ligand Synthesis: The nitrogen atom of the pyridine ring and the primary amine can act as coordination sites for metal ions. This makes the compound a potential precursor for the synthesis of novel ligands for catalysis or for the development of metal-based therapeutics.[4]
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Materials Science: The aromatic nature of the compound and its potential for hydrogen bonding could be exploited in the design of new organic materials with interesting electronic or photophysical properties.
Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical properties, and the exploration of its utility in the aforementioned applications.
Conclusion
This technical guide has provided a detailed overview of (2-(Furan-3-yl)pyridin-3-yl)methanamine, a novel heterocyclic compound with significant potential. By outlining its structure, predicted properties, a plausible synthetic pathway, and potential applications, this document serves as a valuable resource for researchers and scientists interested in exploring the chemistry and utility of this promising molecule. The successful synthesis and characterization of this compound will undoubtedly open up new avenues for innovation in both medicinal chemistry and materials science.
References
-
PubChem. 2-Amino-3-methylpyridine. [Link]
-
MolPort. 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride. [Link]
-
Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
PubChem. (2-Aminopyridin-3-yl)methanol. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]



